

But-3-ynal molecular similarity for charge migration studies

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Molecules for Charge Migration Studies

The table below summarizes molecules identified in recent research as subjects for investigating ultrafast charge migration.

Molecule	Relevance to Charge Migration	Key Characteristics / Role in Study
But-3-ynal [1] [2] [3]	Promising candidate for long-lasting electronic coherence. [1]	Exhibits a "hole mixing structure" involving its HOMO, enabling correlation-driven charge migration with long-lived coherence. [2] [3]
3-Oxopropanenitrile [1] [4]	Used as a counter-example. [1] [4]	Does not show long-lasting charge migration, demonstrating that specific molecular properties are required. [1] [4]
Propiolic acid [2] [3]	Candidate for correlation-driven charge migration. [2] [3]	Also features a HOMO with a hole mixing structure, predicted to support long-lived electron coherence. [2] [3]

Molecule	Relevance to Charge Migration	Key Characteristics / Role in Study
2,5-Dihydrofuran [2] [3]	Candidate for correlation-driven charge migration. [2] [3]	Studied alongside but-3-ynal for its hole mixing properties and long-lived coherence. [2] [3]
3-Pyrroline [2] [3]	Candidate for correlation-driven charge migration. [2] [3]	Another molecule identified for its HOMO hole mixing structure and potential for observable charge migration. [2] [3]
<i>para</i> -functionalized bromobenzene derivatives (X-C ₆ H ₄ -R) [5]	Model for attochemistry regulation. [5]	Charge migration can be systematically regulated by the functional group (R), with its electron-donating strength (quantified by Hammett sigma value) influencing the hole dynamics. [5]

Molecular Features & Experimental Protocols

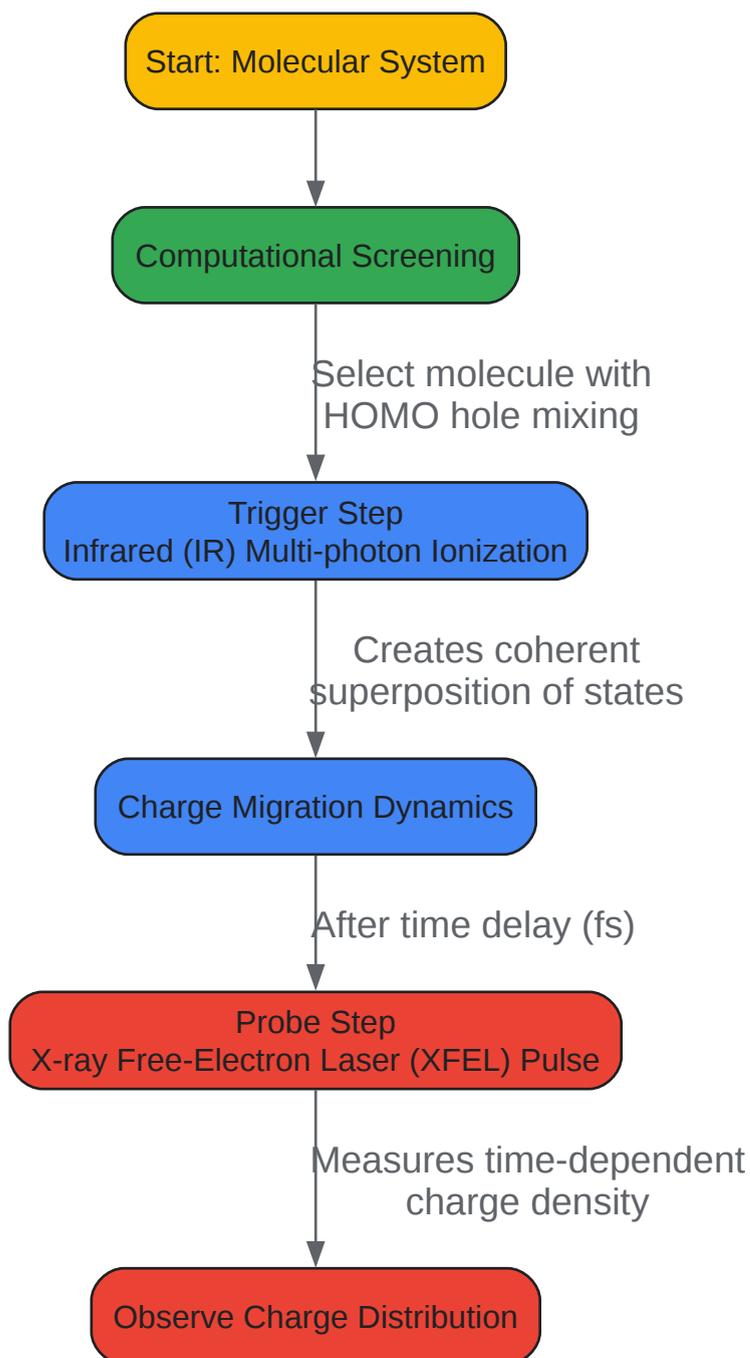
The search results emphasize the specific molecular features and advanced methods required to study this phenomenon.

Key Molecular Feature: Hole Mixing Structure

A critical characteristic identified for long-lasting, **correlation-driven charge migration** is a "hole mixing structure" in the highest occupied molecular orbital (HOMO). [2] [3] This occurs when two or more cationic eigenstates of the molecule are described by a mixture of contributions from different orbitals (e.g., HOMO and HOMO-1). [2] [3] Ionizing a single electron from the HOMO can then create a coherent superposition of these states, triggering an ultrafast charge oscillation across the molecule that is driven by electron correlation. [2] [3]

Detailed Experimental & Computational Workflows

The following diagram outlines a generalized protocol for triggering and observing charge migration, synthesized from the described research methodologies [2] [3]:



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Supporting Experimental & Computational Methodologies:

- **Computational Screening:** Researchers use advanced algorithms and methods like **real-time time-dependent density functional theory (RT-TDDFT)** and **algebraic diagrammatic construction (ADC)** to simulate electron dynamics and identify molecules like **but-3-ynal** that are predicted to have long-lasting coherence. [1] [2] [3] This screening often involves simulating "sudden ionization" to initiate dynamics. [2] [3]
- **Triggering Mechanism:** A proposed method to selectively trigger dynamics is **infrared (IR) multi-photon ionization**. [2] [3] Unlike broad-spectrum XUV pulses, intense IR pulses selectively ionize only the outermost molecular orbitals, cleanly populating the specific states involved in the hole mixing. [2] [3]
- **Probing Mechanism:** The proposed method for probing the ensuing dynamics uses an **X-ray Free-Electron Laser (XFEL)**. [2] [3] X-ray pulses can probe the molecular charge density with high spatial and temporal resolution, allowing researchers to directly image the moving hole as a function of time. [2] [3]

Key Takeaways for Researchers

- **The research field is highly active and computational.** The discovery of candidate molecules like **but-3-ynal** relies heavily on sophisticated theoretical models and simulations. [1] [2] [3]
- **Molecular design is crucial.** Not all molecules support long-lived charge migration. A key design principle is the engineering of a **hole mixing structure** for the HOMO, which enables correlation-driven dynamics that are more resilient to decoherence. [2] [3]
- **Experimental observation is challenging and novel.** The proposed methods using IR multi-photon ionization and XFEL probing represent a cutting-edge approach to finally achieve the unambiguous observation of this fundamental attosecond process. [2] [3]

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